![molecular formula C7H15ClN2O3 B13403603 (2R)-1-{[(2r)-1-methoxy-1-oxo-2-propanyl]amino}-1-oxo-2-propanaminium chloride](/img/structure/B13403603.png)
(2R)-1-{[(2r)-1-methoxy-1-oxo-2-propanyl]amino}-1-oxo-2-propanaminium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Alanine-D-Alanine-Methyl Ester Hydrochloride: is a compound with the molecular formula C7H15ClN2O3. It is commonly used in peptide synthesis and serves as a building block for the preparation of various peptides. This compound is particularly significant in the field of medicinal chemistry due to its role in the synthesis of peptide-based drugs.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Alanine-D-Alanine-Methyl Ester Hydrochloride typically involves the condensation of N-protected amino acids with amino acid methyl esters. One effective methodology utilizes titanium tetrachloride as a condensing agent, which facilitates the formation of dipeptides with high yields and diastereoselectivity . The reaction is carried out in pyridine, preserving the protecting groups on the amino function and side chain functionalities.
Industrial Production Methods: In industrial settings, the production of D-Alanine-D-Alanine-Methyl Ester Hydrochloride often employs solution phase peptide synthesis. This method involves the use of protecting groups for the functional groups of amino acids and their subsequent deprotection, followed by peptide bond formation . The process is optimized to ensure high purity and yield, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: D-Alanine-D-Alanine-Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ester group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted alanine derivatives, which are useful intermediates in peptide synthesis and other chemical processes .
Applications De Recherche Scientifique
Chemistry: D-Alanine-D-Alanine-Methyl Ester Hydrochloride is widely used as a building block in peptide synthesis. It is essential for the preparation of various peptides and peptide-based drugs .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and the mechanisms of peptide bond formation. It is also employed in the synthesis of peptide-based inhibitors and substrates for enzymatic assays .
Medicine: The compound plays a crucial role in the development of peptide-based therapeutics. It is used in the synthesis of drugs targeting specific enzymes and receptors, making it valuable in the treatment of various diseases .
Industry: In the industrial sector, D-Alanine-D-Alanine-Methyl Ester Hydrochloride is used in the production of peptide-based products, including pharmaceuticals and biotechnological applications .
Mécanisme D'action
D-Alanine-D-Alanine-Methyl Ester Hydrochloride exerts its effects by mimicking the D-alanyl-D-alanine residues that serve as substrates for transpeptidase enzymes. These enzymes are involved in the synthesis of bacterial cell walls. The compound binds to the active site of the transpeptidase enzyme, inhibiting its activity and preventing the cross-linking of peptidoglycan strands. This inhibition leads to the disruption of bacterial cell wall synthesis, ultimately resulting in cell death .
Comparaison Avec Des Composés Similaires
- D-Alanine Methyl Ester Hydrochloride
- L-Alanine Methyl Ester Hydrochloride
- D-Phenylalanine Methyl Ester Hydrochloride
- D-Proline Methyl Ester Hydrochloride
Comparison: D-Alanine-D-Alanine-Methyl Ester Hydrochloride is unique due to its ability to mimic the D-alanyl-D-alanine residues, making it particularly effective in inhibiting transpeptidase enzymes. This property distinguishes it from other similar compounds, which may not have the same level of specificity and efficacy in targeting bacterial cell wall synthesis .
Propriétés
Formule moléculaire |
C7H15ClN2O3 |
|---|---|
Poids moléculaire |
210.66 g/mol |
Nom IUPAC |
[(2R)-1-[[(2R)-1-methoxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]azanium;chloride |
InChI |
InChI=1S/C7H14N2O3.ClH/c1-4(8)6(10)9-5(2)7(11)12-3;/h4-5H,8H2,1-3H3,(H,9,10);1H/t4-,5-;/m1./s1 |
Clé InChI |
WVSVBOMWSCRPGM-TYSVMGFPSA-N |
SMILES isomérique |
C[C@H](C(=O)N[C@H](C)C(=O)OC)[NH3+].[Cl-] |
SMILES canonique |
CC(C(=O)NC(C)C(=O)OC)[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


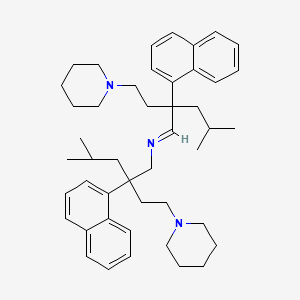
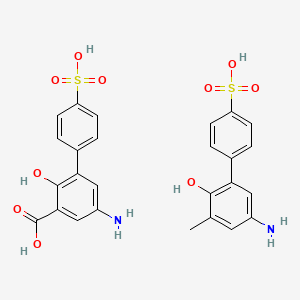
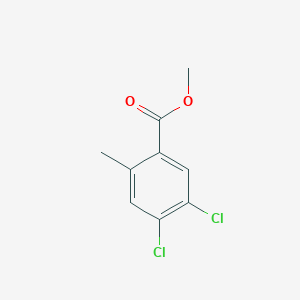
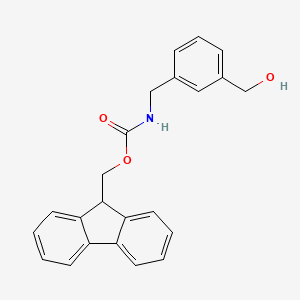
![[2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl]carbamic Acid-d6 1,1-Dimethylethyl Ester](/img/structure/B13403546.png)
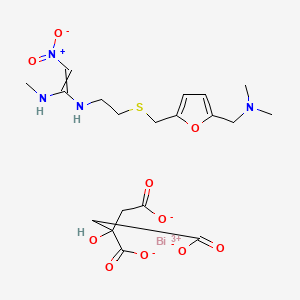
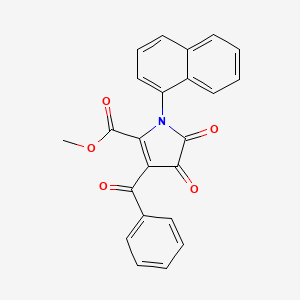
![8-Cyclopropyl-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B13403567.png)
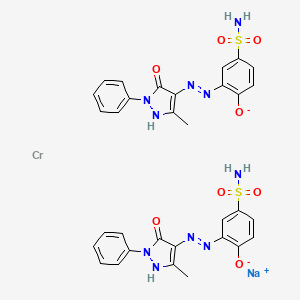
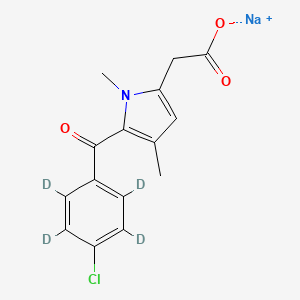
![3-[1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]benzonitrile](/img/structure/B13403576.png)
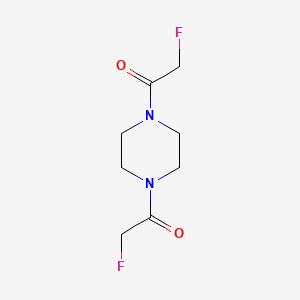
![2-[2-(Carboxymethyl)hexoxycarbonyl]benzoate](/img/structure/B13403591.png)
![Pyridin-4-yl-[4-[1-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperidin-4-yl]piperazin-1-yl]methanone](/img/structure/B13403597.png)
